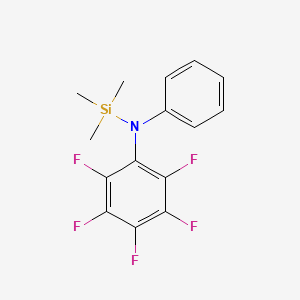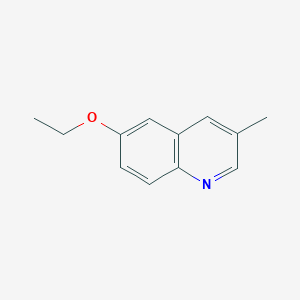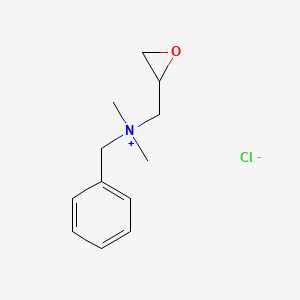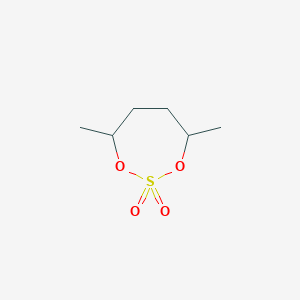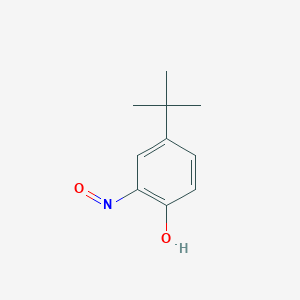![molecular formula C14H20 B14500699 2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene CAS No. 63527-90-2](/img/structure/B14500699.png)
2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,5,5-Tetramethylbicyclo[422]deca-3,7,9-triene is a bicyclic hydrocarbon compound characterized by its unique structure, which includes two fused cyclohexane rings with four methyl groups attached at specific positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides or other oxygen-containing derivatives.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogens for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, pressures, and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or other reduced hydrocarbons. Substitution reactions can result in the formation of halogenated compounds or other substituted derivatives .
科学的研究の応用
2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of steric hindrance on chemical reactivity.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in drug design and development.
Industry: It is used in the synthesis of advanced materials, including polymers and specialty chemicals.
作用機序
The mechanism by which 2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and the derivatives used .
類似化合物との比較
Similar Compounds
2,2,6,7-Tetramethylbicyclo[4.3.0]nona-4,7,9(1)-triene: This compound has a similar bicyclic structure but with different methyl group positions and ring sizes.
2,2-Dimethylbicyclo[2.2.2]octane: Another bicyclic compound with a different ring system and fewer methyl groups.
Uniqueness
2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene is unique due to its specific arrangement of methyl groups and the stability of its bicyclic structure. This makes it particularly useful in studies of steric effects and as a precursor for various chemical reactions and applications .
特性
CAS番号 |
63527-90-2 |
|---|---|
分子式 |
C14H20 |
分子量 |
188.31 g/mol |
IUPAC名 |
2,2,5,5-tetramethylbicyclo[4.2.2]deca-3,7,9-triene |
InChI |
InChI=1S/C14H20/c1-13(2)9-10-14(3,4)12-7-5-11(13)6-8-12/h5-12H,1-4H3 |
InChIキー |
YRWBRMDPALPTJL-UHFFFAOYSA-N |
正規SMILES |
CC1(C=CC(C2C=CC1C=C2)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diphenyl[(triethylgermyl)ethynyl]arsane](/img/structure/B14500619.png)
![(NZ)-N-[(2,5-dimethylphenyl)-pyridin-2-ylmethylidene]hydroxylamine](/img/structure/B14500622.png)
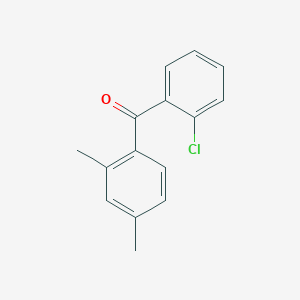

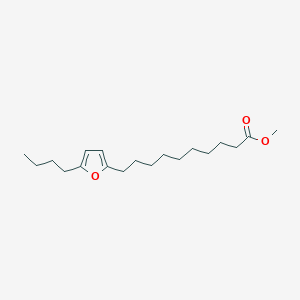
![Carbamic acid, [3-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500658.png)

